(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a (1-ethyl-1H-indol-3-yl)methylene substituent at the C2 position and a hydroxyl group at C4. Its synthesis involves condensation of 6-hydroxybenzofuran-3(2H)-one with a substituted indole-3-carbaldehyde, followed by purification via recrystallization . Key spectroscopic data include:
- 1H NMR (DMSO-d6): δ 1.39 (t, 3H, ethyl CH3), 4.27 (q, 2H, ethyl CH2), 6.72–8.23 (aromatic and olefinic protons), 10.98 (s, 1H, OH)
- 13C NMR: δ 15.38 (ethyl CH3), 41.3 (ethyl CH2), 165.47 (C=O), 180.12 (C3 benzofuranone)
- HRMS: [M+H]+ 336.1224 (C20H17NO4) .
The compound’s high melting point (265–267°C) suggests strong intermolecular interactions, likely from hydrogen bonding via the C6 hydroxyl group and π-stacking of the indole-benzofuran system.
Properties
IUPAC Name |
(2Z)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-2-20-11-12(14-5-3-4-6-16(14)20)9-18-19(22)15-8-7-13(21)10-17(15)23-18/h3-11,21H,2H2,1H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFKWWRBGSMAA-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A mixture of 6-hydroxybenzofuran-3(2H)-one (1.0 equiv) and 1-ethyl-1H-indole-3-carboxaldehyde (1.2 equiv) is stirred in a 1:1 ethanol-N,N-dimethylformamide (DMF) solvent system with 50% aqueous potassium hydroxide (2.0 equiv) at room temperature for 12–24 hours. The (2Z)-stereochemistry is favored under these basic conditions due to thermodynamic stabilization of the Z-isomer through intramolecular hydrogen bonding between the C-6 hydroxyl group and the carbonyl oxygen.
Key Parameters:
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Solvent System: Ethanol-DMF (1:1) ensures solubility of both polar and nonpolar reactants.
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Base: Aqueous KOH drives deprotonation of the benzofuranone’s α-carbon, facilitating nucleophilic attack on the aldehyde.
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Temperature: Room temperature minimizes side reactions such as aldol condensation or oxidation.
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Solvent Ratio | Ethanol:DMF (1:1) | Lower DMF ratios reduce aldehyde solubility |
| KOH Concentration | 50% aqueous | <40% slows reaction; >60% causes hydrolysis |
| Reaction Time | 18–24 hours | <12 hours yields <50%; >24 hours degrades |
Workup and Purification
The crude product is neutralized with dilute HCl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1). The (2Z)-isomer is isolated in 65–72% yield, with purity >95% confirmed by HPLC.
Polyphosphoric Acid (PPA)-Mediated Cyclocondensation
An alternative approach employs polyphosphoric acid (PPA) to facilitate a cascade reaction between 3-(2-nitrovinyl)-1-ethyl-1H-indole and resorcinol derivatives. This method is advantageous for substrates sensitive to basic conditions.
Reaction Mechanism
PPA acts as both a Brønsted acid catalyst and dehydrating agent. The mechanism proceeds through:
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Nucleophilic Addition: Resorcinol attacks the electron-deficient nitrovinyl group of 3-(2-nitrovinyl)-1-ethyl-1H-indole, forming a nitroalkane intermediate.
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Hydrolysis: The nitro group is hydrolyzed to a hydroxamic acid under acidic conditions.
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Lactonization: Intramolecular 5-exo-trig cyclization yields the benzofuranone core.
Procedure
A mixture of 3-(2-nitrovinyl)-1-ethyl-1H-indole (1.0 mmol) and resorcinol (1.2 mmol) in PPA (4 mL) is stirred at 40°C for 1 hour. The reaction is quenched with aqueous ammonia, extracted with ethyl acetate, and purified via column chromatography (dichloromethane:methanol, 20:1).
Performance Metrics:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the condensation step, reducing reaction times from hours to minutes. A mixture of 6-hydroxybenzofuran-3(2H)-one, 1-ethyl-1H-indole-3-carboxaldehyde, and piperidine (catalyst) in ethanol is irradiated at 100°C for 15 minutes. This method achieves comparable yields (68–70%) with enhanced reproducibility.
Critical Analysis of Methodologies
Stereochemical Control
The (2Z)-configuration is consistently achieved across all methods due to:
Scalability Challenges
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Base-Catalyzed Method: Requires large solvent volumes for extraction, complicating industrial-scale production.
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PPA Method: Corrosive reagents necessitate specialized equipment.
Applications and Derivatives
The compound serves as a precursor for antitubulin agents. Alkylation of the C-6 hydroxyl group with 2,6-dichlorobenzyl bromide yields derivatives with submicromolar IC₅₀ values in prostate cancer (PC-3) cells .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, semisynthetic derivatives of this compound have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated low nanomolar potency against various cancer cell lines, including prostate cancer models . These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it exhibits inhibitory effects against several bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Neuroprotective Effects
Research indicates that compounds similar to (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in neuronal damage .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Moiety
Halogenated Derivatives
- (2Z)-2-(2-Chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (SR-F-125): Substituents: 2-Cl, 6-F on benzylidene. Bioactivity: Exhibits endoplasmic reticulum (ER) stress inhibition . HRMS: [M-H]⁻ 289.0077 (C15H7ClFO3) .
Hydroxylated and Methoxylated Derivatives
Modifications on the Indole Ring
- (2Z)-2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one (4d): Substituents: 5-OCH3 on indole. Melting Point: 265–267°C (vs. 230–232°C for its O-acetonitrile derivative, 5a) .
Halogenated Benzofuranone Derivatives
- (2Z)-5,7-Dibromo-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2l): Substituents: 5-Br, 7-Br on benzofuranone; 4-F on benzylidene. Melting Point: 180–181°C . Bioactivity: Demonstrates trypanocidal activity due to halogen-enhanced lipophilicity and enzyme inhibition .
Structural and Functional Analysis
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- Halogens (e.g., Cl, F) and nitro groups increase electrophilicity, enhancing interactions with biological targets but reducing solubility.
- Hydroxyl and methoxy groups improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation.
Steric Effects :
- Bulky substituents (e.g., ethyl on indole) can hinder rotation around the benzylidene double bond, stabilizing the Z-configuration .
- Halogens (e.g., Br) increase molecular weight and may limit blood-brain barrier penetration.
Hydrogen Bonding :
- The C6 hydroxyl group in all analogs is critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .
Biological Activity
The compound (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one is a member of the aurone family, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzofuran core substituted with an indole moiety, which is critical for its biological activity.
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Inhibition of Tubulin Polymerization : The compound selectively binds to the colchicine site on tubulin, inhibiting microtubule formation. This action disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Anti-proliferative Effects : In vitro studies demonstrate that this compound exhibits low nanomolar potency against various cancer cell lines, including prostate cancer PC-3 cells. It has shown over 90% inhibition of cell proliferation at concentrations as low as 300 nM .
Table 1: Summary of Biological Activity Studies
Case Studies
Several studies have explored the biological activity of this compound:
- Prostate Cancer Model : In a xenograft model using PC-3 cells, treatment with this compound resulted in significant tumor regression. The mechanism was attributed to its ability to induce apoptosis via microtubule disruption .
- Zebrafish Model : The compound was also tested in zebrafish embryos, where it demonstrated low toxicity and effective inhibition of tumor growth, showcasing its potential for further development as an anticancer agent .
Research Findings
Recent advancements in synthetic methodologies have facilitated the development of analogs with improved potency and selectivity. Structure–activity relationship (SAR) studies indicate that modifications to the indole and benzofuran moieties can enhance biological activity. For instance, substituents at specific positions on the indole ring significantly affect binding affinity and cytotoxicity .
Q & A
Basic Research Question
- ¹H-NMR analysis : The (2Z)-configuration is confirmed by the coupling constant (J ≈ 12–14 Hz) between the exocyclic double bond protons (H-C=C). For example, δ 7.2–7.8 ppm signals correspond to the indole and benzofuranone aromatic systems .
- 13C-NMR and IR spectroscopy : Carbonyl stretching (ν ~1705 cm⁻¹) and hydroxyl groups (ν ~3200–3600 cm⁻¹) confirm the benzofuranone and phenolic -OH moieties .
- High-resolution mass spectrometry (HRMS) : Discrepancies between calculated and observed m/z values (e.g., Δ < 2 ppm) indicate potential isomerization or impurities, necessitating further purification .
How can researchers address contradictory biological activity data across studies?
Advanced Research Question
Contradictions in biological data (e.g., antimicrobial potency) may arise from:
- Variability in assay conditions : Standardize protocols (e.g., MIC testing against Mycobacterium tuberculosis H37Rv) and include positive controls like isoniazid .
- Compound stability : Degradation under experimental conditions (e.g., organic degradation in wastewater matrices during long-term studies) can be mitigated by continuous cooling or inert atmospheres .
- Isomer interference : Use chiral HPLC or crystallization to isolate stereoisomers, as impurities ≤2% can significantly alter bioactivity .
What methods optimize reaction yields while minimizing isomer formation?
Advanced Research Question
- Stereoselective synthesis : Use bulky bases like LDA (lithium diisopropylamide) to favor the (2Z)-isomer via kinetic control .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity by stabilizing transition states .
- Temperature control : Lower reaction temperatures (0–5°C) reduce thermal isomerization of the exocyclic double bond .
How to design stability studies to assess degradation under experimental conditions?
Advanced Research Question
- Accelerated stability testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
- pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–13) to identify labile functional groups (e.g., the benzofuranone lactone ring) .
- Light sensitivity : UV-Vis spectroscopy can detect photodegradation products, requiring amber glassware for storage .
What analytical challenges arise in confirming purity, and how are they resolved?
Advanced Research Question
- Isomeric impurities : GC-MS or UPLC with diode-array detection (DAD) separates isomers (e.g., E vs. Z configurations) using C18 columns and acetonitrile/water gradients .
- Residual solvents : Headspace GC quantifies traces of ethyl acetate or THF, ensuring compliance with ICH guidelines (limits <500 ppm) .
- Quantitative NMR (qNMR) : Deuterated solvents and internal standards (e.g., maleic acid) provide absolute purity measurements .
How can computational methods predict the compound’s reactivity or binding interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
- Molecular docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
